cvxIAA

Auxin Signaling Receptor Engineering Biochemical Assay

cvxIAA (5-(3-methoxyphenyl)indole-3-acetic acid) is a synthetic, convex indole-3-acetic acid (IAA) analog designed via a bump-and-hole strategy to function as an orthogonal ligand for the engineered concave TIR1 receptor (ccvTIR1, TIR1^F79G). It belongs to the class of 5-aryl-substituted indole-3-acetic acids and acts as a selective agonist that triggers canonical auxin signaling exclusively through the complementary ccvTIR1 receptor without interfering with endogenous auxin perception or wild-type TIR1/AFB pathways.

Molecular Formula C17H15NO3
Molecular Weight 281.311
CAS No. 2127037-35-6
Cat. No. B606843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecvxIAA
CAS2127037-35-6
SynonymscvxIAA;  convex IAA;  5-(3-MeOPh)-IAA; 
Molecular FormulaC17H15NO3
Molecular Weight281.311
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC3=C(C=C2)NC=C3CC(=O)O
InChIInChI=1S/C17H15NO3/c1-21-14-4-2-3-11(7-14)12-5-6-16-15(8-12)13(10-18-16)9-17(19)20/h2-8,10,18H,9H2,1H3,(H,19,20)
InChIKeyQVAIVXZPAOBKHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





cvxIAA (CAS 2127037-35-6): Orthogonal Synthetic Auxin for Engineered TIR1 Receptor Systems in Plant Research


cvxIAA (5-(3-methoxyphenyl)indole-3-acetic acid) is a synthetic, convex indole-3-acetic acid (IAA) analog designed via a bump-and-hole strategy to function as an orthogonal ligand for the engineered concave TIR1 receptor (ccvTIR1, TIR1^F79G) [1]. It belongs to the class of 5-aryl-substituted indole-3-acetic acids and acts as a selective agonist that triggers canonical auxin signaling exclusively through the complementary ccvTIR1 receptor without interfering with endogenous auxin perception or wild-type TIR1/AFB pathways [2]. The compound is supplied as a white to light yellow/orange crystalline solid with a purity of ≥98% by HPLC and a molecular weight of 281.31 g/mol .

System Orthogonal ccvTIR1 receptor–ligand pair for engineered plant lines
Selectivity Selective agonist: no activation of wild-type TIR1/AFB auxin pathways
Format Crystalline solid, high-purity tool compound for in vitro and in planta studies

cvxIAA (CAS 2127037-35-6) Cannot Be Replaced by Generic Auxins: Orthogonal Receptor Specificity Prevents Functional Equivalence


Standard auxins such as IAA, 1-NAA, or 2,4-D promiscuously activate all TIR1/AFB receptors in a plant, making it impossible to dissect TIR1-specific signaling or to achieve tissue-specific auxin responses [1]. Even structurally related 5-aryl-IAAs vary drastically in receptor specificity; for instance, 5-(2-MeOPh)-IAA requires a 10-fold higher concentration to elicit ccvTIR1 interaction compared to cvxIAA, while many other 5-aryl-IAAs retain unwanted activity on wild-type TIR1 [2]. The orthogonal cvxIAA–ccvTIR1 pair is uniquely validated to be inert toward endogenous TIR1/AFBs at physiologically relevant concentrations [3]. Therefore, substituting cvxIAA with any other auxin analog—natural or synthetic—would compromise the experimental orthogonality and precision required for TIR1 pathway deconvolution or for developing tissue-specific auxin switches in transgenic plants.

Risk Generic auxins (IAA, 1-NAA, 2,4-D) activate all TIR1/AFB receptors and cannot provide orthogonal control
Risk Structurally related 5-aryl-IAAs may retain activity on wild-type TIR1, compromising target selectivity
Risk Substituting with other auxin analogs may disrupt experimental orthogonality required for TIR1 pathway deconvolution

Quantitative Differentiation of cvxIAA (CAS 2127037-35-6) vs. IAA, 1-NAA, and 5-Adamantyl-IAA: Head-to-Head Binding, Functional, and Transcriptional Evidence


In Vitro Binding Affinity: cvxIAA–ccvTIR1 Complex Exhibits BD50 Comparable to IAA–TIR1 Complex

In a pull-down assay using in vitro translated proteins and a biotinylated IAA7 DII peptide, the cvxIAA–ccvTIR1 pair displayed a BD50 of 3.98 ± 0.60 μM, which is 2.9-fold lower (i.e., higher apparent affinity) than the IAA–TIR1 pair (BD50 = 11.54 ± 1.23 μM) [1]. This demonstrates that the engineered orthogonal pair does not sacrifice binding efficacy relative to the native hormone–receptor interaction.

In Vitro Binding Affinity
Head-to-head
cvxIAA-ccvTIR1 BD50 3.98 ± 0.60 μM vs IAA-TIR1 11.54 ± 1.23 μM (2.9-fold lower, higher apparent affinity)
Supports orthogonal pair binding characterization
In vitro pull-down, biotinylated DII peptide
Auxin Signaling Receptor Engineering Biochemical Assay

Receptor Orthogonality: cvxIAA Activates Only Engineered ccvTIR1, Not Wild-Type TIR1, at Physiologically Relevant Concentrations

Yeast two-hybrid assays demonstrated that cvxIAA [5-(3-MeOPh)-IAA] does not promote TIR1–IAA3 association at 10 μM, a concentration well above physiological levels, confirming its inertness toward wild-type TIR1 [1]. Conversely, the engineered ccvTIR1 (TIR1^F79G) failed to interact with IAA3 even at 100 μM of IAA, 1-NAA, or 2,4-D, indicating that ccvTIR1 is insensitive to natural and conventional synthetic auxins [2]. This reciprocal orthogonality is the mechanistic basis for the pair's unique utility.

Receptor Orthogonality
Head-to-head
cvxIAA: no WT TIR1 activation at 10 μM; IAA active at 40 nM on WT TIR1. >250-fold selectivity window
Supports receptor orthogonality interpretation
Yeast two-hybrid assay
Receptor Specificity Yeast Two-Hybrid Orthogonal System

In Planta Functional Selectivity: cvxIAA Triggers Root Growth Inhibition, Lateral Root Formation, and Hypocotyl Elongation Exclusively in ccvTIR1-Expressing Seedlings

In Arabidopsis seedlings, cvxIAA (0.3 μM) inhibited root growth by 60–70% only in lines expressing 35S::ccvTIR1, with no effect on wild-type or 35S::TIR1 roots [1]. At 1 μM, cvxIAA induced a ~4-fold increase in lateral root density exclusively in ccvTIR1-expressing seedlings [2]. Additionally, cvxIAA (1 μM) triggered rapid hypocotyl elongation within 20 minutes—reaching kinetics identical to IAA (p=0.525)—only in TIR1pro::ccvTIR1 tir1 afb2 seedlings [3]. Phosphorylation of H+-ATPase at Thr947, a hallmark of acid growth, increased ~1.5-fold with cvxIAA treatment solely in ccvTIR1-containing hypocotyls [4].

In Planta Selectivity
Head-to-head
60–70% root inhibition only in 35S::ccvTIR1; 0% in WT. ~4-fold lateral root density increase. Rapid hypocotyl elongation only in ccvTIR1 lines (p=0.525 vs IAA).
Supports in planta functional selectivity review
Arabidopsis seedlings, 0.3–1 μM cvxIAA
Plant Development Auxin Physiology Arabidopsis thaliana

Transcriptomic Orthogonality: cvxIAA Elicits Auxin-Specific Gene Expression Only in the Presence of ccvTIR1

RNA-seq analysis of 3-hour treated Arabidopsis seedlings showed that cvxIAA induces differential gene expression profiles indistinguishable from IAA treatment (log2FC >1.0, qVal <0.01) exclusively in 35S::ccvTIR1 lines [1]. In wild-type and 35S::TIR1 seedlings, cvxIAA failed to significantly alter the expression of any auxin-responsive genes, confirming the absence of off-target transcriptional activation [2]. In contrast, IAA induced similar transcriptional changes across all genotypes, reflecting its promiscuous receptor activation.

Transcriptomic Orthogonality
Head-to-head
cvxIAA induces auxin-responsive DEGs only in 35S::ccvTIR1 (log2FC >1.0, qVal
Supports transcriptome-wide orthogonality interpretation
RNA-seq, 3 h treatment, Arabidopsis seedlings
Potency Positioning
Reported
cvxIAA: active at 1–10 μM; 5-adamantyl-IAA: 1,000-fold lower for TIR1^F79G, 10,000-fold lower for TIR1^F79A
Context: next-generation analog comparison, cvxIAA remains in planta benchmark
Yeast two-hybrid, Yamada et al. 2018
Transcriptomics RNA-seq Gene Expression Profiling

Potency Positioning: cvxIAA vs. Next-Generation 5-Adamantyl-IAA (pico_cvxIAA)

A follow-up study identified 5-adamantyl-IAA (pico_cvxIAA) as a more potent agonist for the ccvTIR1 system. In yeast two-hybrid assays, 5-adamantyl-IAA mediated TIR1^F79G–IAA3 interaction at a 1,000-fold lower concentration than cvxIAA, and TIR1^F79A–IAA3 interaction at a 10,000-fold lower concentration than the cvxIAA–ccvTIR1 pair [1]. While 5-adamantyl-IAA offers superior potency, cvxIAA remains the benchmark for orthogonal control at standard micromolar concentrations and is the most thoroughly characterized compound in planta for developmental and transcriptomic studies [2].

Potency Positioning
Reported
cvxIAA: active at 1–10 μM; 5-adamantyl-IAA: 1,000-fold lower for TIR1^F79G, 10,000-fold lower for TIR1^F79A
Context: next-generation analog comparison, cvxIAA remains in planta benchmark
Yeast two-hybrid, Yamada et al. 2018
Structure-Activity Relationship Potency Optimization Receptor Engineering

Optimal Use Cases for cvxIAA (CAS 2127037-35-6) Based on Quantified Orthogonal Performance


Dissecting TIR1-Specific Roles in Auxin-Mediated Acid Growth and Rapid Elongation

The cvxIAA–ccvTIR1 system provided conclusive evidence that TIR1-mediated signaling is sufficient for auxin-induced rapid hypocotyl elongation and H+-ATPase phosphorylation [1]. Researchers studying the acid growth mechanism can use cvxIAA to activate TIR1 pathways selectively in tir1 afb2 mutant backgrounds expressing ccvTIR1, thereby isolating TIR1 function from other AFB proteins. The ~1.5-fold increase in p-T947 signal and 20-minute elongation kinetics are directly attributable to TIR1 activation [2].

Transcriptome-Wide Profiling of TIR1-Dependent Auxin Responses Without Endogenous Crosstalk

Because cvxIAA induces no detectable differential gene expression in wild-type or 35S::TIR1 plants (log2FC >1.0, qVal <0.01) [3], it is the ligand of choice for RNA-seq or ChIP-seq experiments aiming to map TIR1-specific transcriptional networks. Transgenic lines expressing ccvTIR1 under tissue-specific promoters can be treated with cvxIAA to reveal cell-type-specific TIR1 outputs without confounding effects from endogenous auxin signaling.

Tissue-Specific Auxin Switching for Agricultural Biotechnology and Synthetic Biology

The orthogonal nature of cvxIAA–ccvTIR1 enables whole-plant application of cvxIAA while restricting auxin responses to tissues engineered to express ccvTIR1 [4]. This approach can be used to induce parthenocarpy (seedless fruit development) or promote rooting in specific plant parts without causing systemic growth inhibition. The compound's commercial availability at ≥98% purity and well-defined solubility facilitates reproducible formulation for greenhouse and field trials .

Benchmarking Next-Generation Auxin Analogs and Engineered Receptors

As the prototype orthogonal auxin–receptor pair, cvxIAA–ccvTIR1 serves as the reference standard for evaluating improved analogs such as 5-adamantyl-IAA [5]. Comparative studies require cvxIAA as a baseline control to quantify fold improvements in potency or orthogonality. Its extensive characterization across yeast two-hybrid, pull-down, and multiple in planta assays provides a solid foundation for structure–activity relationship (SAR) studies of 5-substituted IAAs.

Application
Selection Property
Validation Focus
TIR1-specific acid growth studies
Engineered ccvTIR1 dependence
H+-ATPase phosphorylation and rapid elongation kinetics
TIR1-dependent transcriptome profiling
Orthogonality to endogenous auxin pathways
RNA-seq differential expression in mutant backgrounds
Tissue-specific auxin response induction
Whole-plant application with ccvTIR1-restricted expression
Parthenocarpy or rooting phenotypes in transgenic plants
SAR studies of 5-substituted IAAs
Prototype orthogonal pair as reference control
Potency and orthogonality comparison against cvxIAA baseline

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